
(2-Ethoxyethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyethyl)hydrazine is an organic compound with the molecular formula C4H12N2O It is a hydrazine derivative, characterized by the presence of an ethoxyethyl group attached to the hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Ethoxyethyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of ethoxyethyl chloride with hydrazine hydrate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethoxyethyl oxides, while reduction may produce simpler hydrazine derivatives. Substitution reactions can result in a variety of functionalized hydrazine compounds.
Scientific Research Applications
(2-Ethoxyethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (2-Ethoxyethyl)hydrazine exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, reacting with electrophilic centers in enzymes or other proteins. This interaction can lead to the inhibition or modification of enzyme activity, affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific context and application.
Comparison with Similar Compounds
(2-Ethoxyethyl)hydrazine can be compared with other hydrazine derivatives, such as:
Hydrazine: A simpler compound with broader reactivity but higher toxicity.
Methylhydrazine: Similar in reactivity but with different physical properties and applications.
Phenylhydrazine: More specialized in its applications, particularly in the synthesis of heterocyclic compounds.
The uniqueness of this compound lies in its specific reactivity profile and the presence of the ethoxyethyl group, which imparts distinct physical and chemical properties compared to other hydrazine derivatives.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique reactivity and properties make it a valuable tool for chemists, biologists, and industrial researchers. Further exploration of its applications and mechanisms of action will likely uncover new opportunities for its use in innovative technologies and therapies.
Properties
Molecular Formula |
C4H12N2O |
|---|---|
Molecular Weight |
104.15 g/mol |
IUPAC Name |
2-ethoxyethylhydrazine |
InChI |
InChI=1S/C4H12N2O/c1-2-7-4-3-6-5/h6H,2-5H2,1H3 |
InChI Key |
WIXMPDLXXXOPCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



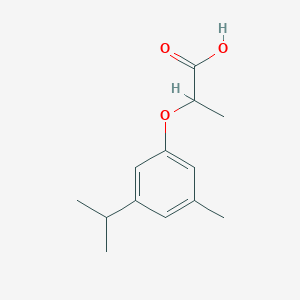
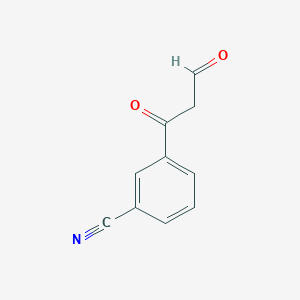
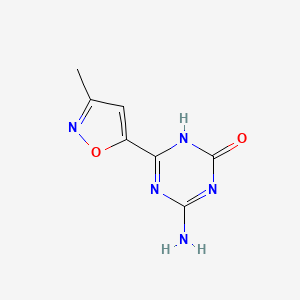
![2-(Hydroxymethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione](/img/structure/B15259423.png)
![4-[(Propylsulfonyl)amino]butanoic acid](/img/structure/B15259429.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-phenylethan-1-one](/img/structure/B15259437.png)
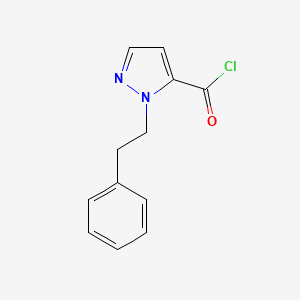
![5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine](/img/structure/B15259457.png)
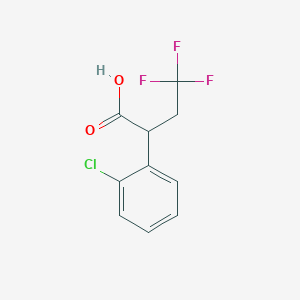
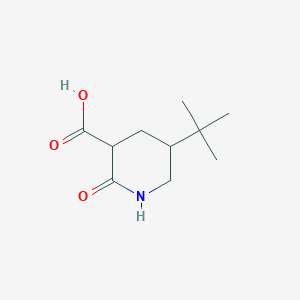

amine](/img/structure/B15259485.png)

